REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][CH:3]=1.Cl[S:10]([N:13]=[C:14]=[O:15])(=[O:12])=[O:11].[Al+3].[Cl-].[Cl-].[Cl-]>[N+](C)([O-])=O>[CH3:8][C:5]1[CH:6]=[CH:7][C:2]2[NH:1][C:14](=[O:15])[NH:13][S:10](=[O:12])(=[O:11])[C:3]=2[CH:4]=1 |f:2.3.4.5|
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Name
|
|
Quantity
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11 g
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Type
|
reactant
|
Smiles
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NC1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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[N+](=O)([O-])C
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Name
|
|
Quantity
|
16.89 g
|
Type
|
reactant
|
Smiles
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ClS(=O)(=O)N=C=O
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
[N+](=O)([O-])C
|
Name
|
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
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Control Type
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UNSPECIFIED
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Setpoint
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-5 °C
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Type
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CUSTOM
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Details
|
The suspension was stirred at −5° C. for an additional 15 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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The reaction mixture was then heated at 105° C. for 30 minutes
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Duration
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30 min
|
Type
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ADDITION
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Details
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The hot solution was poured onto ice (1 L)
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Type
|
FILTRATION
|
Details
|
the resulting precipitate was filtered off
|
Type
|
WASH
|
Details
|
washed with water (300 mL)
|
Type
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DISSOLUTION
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Details
|
The solid was then dissolved in a hot aqueous sodium bicarbonate solution (10 g/200 mL)
|
Type
|
ADDITION
|
Details
|
treated with charcoal
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
FILTRATION
|
Details
|
the resulting white precipitate was filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC2=C(NC(NS2(=O)=O)=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14 g | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 64.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |